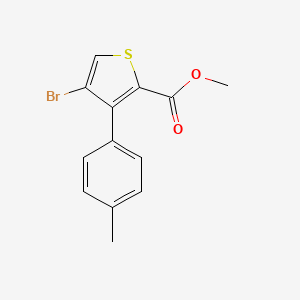
Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound belonging to the thiophene family, characterized by its bromine and methyl groups attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate typically involves the following steps:
Bromination: The starting material, 4-methylthiophene-2-carboxylate, undergoes bromination to introduce the bromine atom at the 4-position.
Friedel-Crafts Acylation: The brominated thiophene is then subjected to Friedel-Crafts acylation to introduce the 4-methylphenyl group.
Methylation: Finally, methylation of the carboxylate group is performed to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding thiophene alcohol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Carboxylic Acid: Resulting from oxidation.
Thiophene Alcohol: Resulting from reduction.
Substituted Thiophene: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate is used as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to natural compounds allows it to be used as a probe in biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in cross-coupling reactions, the compound acts as a substrate for the palladium-catalyzed formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-bromo-3-(3-methylphenyl)thiophene-2-carboxylate
Methyl 4-bromo-3-(2-methylphenyl)thiophene-2-carboxylate
Methyl 4-bromo-3-(4-ethylphenyl)thiophene-2-carboxylate
Uniqueness: Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and potential applications. The presence of the 4-methylphenyl group enhances its stability and makes it a valuable intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile synthetic routes, diverse chemical reactions, and broad applications make it a compound of great interest to researchers and industry professionals alike.
Properties
Molecular Formula |
C13H11BrO2S |
|---|---|
Molecular Weight |
311.20 g/mol |
IUPAC Name |
methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO2S/c1-8-3-5-9(6-4-8)11-10(14)7-17-12(11)13(15)16-2/h3-7H,1-2H3 |
InChI Key |
IHVRPGLIFGLWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















